Cas no 307341-42-0 (2,4-diethyl 3-methyl-5-{2-(3E)-2-methyl-3H-indol-3-ylidenehydrazin-1-yl}thiophene-2,4-dicarboxylate)

2,4-diethyl 3-methyl-5-{2-(3E)-2-methyl-3H-indol-3-ylidenehydrazin-1-yl}thiophene-2,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2,4-diethyl 3-methyl-5-{2-(3E)-2-methyl-3H-indol-3-ylidenehydrazin-1-yl}thiophene-2,4-dicarboxylate
- AKOS030694794
- diethyl 3-methyl-5-[(2-methyl-1H-indol-3-yl)diazenyl]thiophene-2,4-dicarboxylate
- 307341-42-0
- Z55386972
- AKOS001053732
- 2,4-diethyl 3-methyl-5-{2-[(3E)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate
- (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate
- F0307-0800
-
- Inchi: 1S/C20H21N3O4S/c1-5-26-19(24)15-11(3)17(20(25)27-6-2)28-18(15)23-22-16-12(4)21-14-10-8-7-9-13(14)16/h7-10,21H,5-6H2,1-4H3/b23-22+
- InChI Key: CDLVDKZSLKQWEP-GHVJWSGMSA-N
- SMILES: S1C(C(=O)OCC)=C(C)C(C(=O)OCC)=C1/N=N/C1=C(C)NC2C=CC=CC=21
Computed Properties
- Exact Mass: 399.12527733g/mol
- Monoisotopic Mass: 399.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 121Ų
2,4-diethyl 3-methyl-5-{2-(3E)-2-methyl-3H-indol-3-ylidenehydrazin-1-yl}thiophene-2,4-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0307-0800-15mg |
2,4-diethyl 3-methyl-5-{2-[(3E)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate |
307341-42-0 | 90%+ | 15mg |
$89.0 | 2023-08-13 | |
Life Chemicals | F0307-0800-50mg |
2,4-diethyl 3-methyl-5-{2-[(3E)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate |
307341-42-0 | 90%+ | 50mg |
$160.0 | 2023-08-13 | |
Life Chemicals | F0307-0800-2μmol |
2,4-diethyl 3-methyl-5-{2-[(3E)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate |
307341-42-0 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F0307-0800-4mg |
2,4-diethyl 3-methyl-5-{2-[(3E)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate |
307341-42-0 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
Life Chemicals | F0307-0800-10μmol |
2,4-diethyl 3-methyl-5-{2-[(3E)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate |
307341-42-0 | 90%+ | 10μmol |
$69.0 | 2023-08-13 | |
Life Chemicals | F0307-0800-1mg |
2,4-diethyl 3-methyl-5-{2-[(3E)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate |
307341-42-0 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F0307-0800-10mg |
2,4-diethyl 3-methyl-5-{2-[(3E)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate |
307341-42-0 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F0307-0800-5mg |
2,4-diethyl 3-methyl-5-{2-[(3E)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate |
307341-42-0 | 90%+ | 5mg |
$69.0 | 2023-08-13 | |
Life Chemicals | F0307-0800-25mg |
2,4-diethyl 3-methyl-5-{2-[(3E)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate |
307341-42-0 | 90%+ | 25mg |
$109.0 | 2023-08-13 | |
Life Chemicals | F0307-0800-100mg |
2,4-diethyl 3-methyl-5-{2-[(3E)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate |
307341-42-0 | 90%+ | 100mg |
$248.0 | 2023-08-13 |
2,4-diethyl 3-methyl-5-{2-(3E)-2-methyl-3H-indol-3-ylidenehydrazin-1-yl}thiophene-2,4-dicarboxylate Related Literature
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on 2,4-diethyl 3-methyl-5-{2-(3E)-2-methyl-3H-indol-3-ylidenehydrazin-1-yl}thiophene-2,4-dicarboxylate
Compound CAS No. 307341-42-0: 2,4-Diethyl 3-Methyl-5-{2-(3E)-2-Methyl-3H-indol-3-ylidenehydrazin-1-yl}thiophene-2,4-dicarboxylate
The compound with CAS No. 307341-42-0, known as 2,4-diethyl 3-methyl-5-{2-(3E)-2-methyl-3H-indol-3-ylidenehydrazin-1-yl}thiophene-2,4-dicarboxylate, is a complex organic molecule with a unique structure and potential applications in various fields of chemistry and materials science. This compound belongs to the class of thiophene derivatives, which have gained significant attention due to their versatile properties and wide-ranging applications in electronics, pharmaceuticals, and optoelectronics.
The molecular structure of this compound is characterized by a thiophene ring system substituted with ethyl groups at positions 2 and 4, a methyl group at position 3, and a hydrazine derivative at position 5. The presence of the thiophene ring provides aromatic stability and contributes to the compound's electronic properties. The hydrazine moiety introduces additional functional groups that can participate in various chemical reactions, making this compound a promising candidate for further modification and functionalization.
Recent studies have highlighted the importance of thiophene-based compounds in the development of advanced materials. For instance, researchers have explored the use of thiophene derivatives in creating conductive polymers for flexible electronics. The thiophene core in this compound is particularly valuable due to its ability to form conjugated systems, which are essential for achieving high conductivity and stability in such materials.
The hydrazine group attached to the thiophene ring adds another layer of functionality. Hydrazines are known for their ability to form complexes with metal ions, making them useful in catalysis and coordination chemistry. In this compound, the hydrazine moiety could potentially act as a ligand for metal ions, enabling the formation of metalloorganic frameworks (MOFs) or other coordination polymers. These materials have applications in gas storage, catalysis, and sensing technologies.
The synthesis of this compound involves a series of carefully designed reactions that combine organic synthesis techniques with advanced purification methods. The starting materials include simple thiophene derivatives and hydrazine precursors, which are subjected to nucleophilic substitution or coupling reactions under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity and structural integrity.
In terms of physical properties, this compound exhibits a melting point in the range of 150–180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands due to the conjugated system formed by the thiophene ring and the hydrazine moiety. These spectral properties make it suitable for use in optical sensors or as a component in light-harvesting materials.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of such compounds with high accuracy. By performing density functional theory (DFT) calculations on similar thiophene derivatives, scientists have gained insights into their electronic structures and reactivity patterns. These findings suggest that our compound could exhibit excellent electron-donating properties due to the presence of electron-rich substituents like ethyl and methyl groups.
The potential applications of this compound are vast and varied. In pharmaceutical chemistry, it could serve as a building block for designing bioactive molecules with specific therapeutic effects. In materials science, it could be used as a precursor for synthesizing advanced polymers or nanomaterials with tailored properties. Additionally, its unique structure makes it an attractive candidate for use in organic electronics, where conjugated systems play a critical role in device performance.
In conclusion, the compound CAS No. 307341-42-0 represents an exciting advancement in organic chemistry due to its complex structure and versatile properties. With ongoing research into its synthesis, characterization, and applications, this compound has the potential to contribute significantly to various fields of science and technology.
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